Dimethoxy-lambda~5~-phosphanetriol
Description
Properties
CAS No. |
63614-98-2 |
|---|---|
Molecular Formula |
C2H9O5P |
Molecular Weight |
144.06 g/mol |
IUPAC Name |
trihydroxy(dimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H9O5P/c1-6-8(3,4,5)7-2/h3-5H,1-2H3 |
InChI Key |
BWERWUICKLNNID-UHFFFAOYSA-N |
Canonical SMILES |
COP(O)(O)(O)OC |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The foundational synthesis involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH) under inert atmospheric conditions to prevent oxidation. The stoichiometric equation is:
$$
\text{PCl}3 + 3\,\text{CH}3\text{OH} \rightarrow \text{P(OCH}3\text{)}3 + 3\,\text{HCl}
$$
Trimethyl phosphite (P(OCH₃)₃) forms as the primary product, with hydrochloric acid (HCl) as a byproduct.
Stepwise Protocol
Reactant Preparation :
Esterification :
Byproduct Management :
Isolation :
Industrial Production
Continuous Flow Reactor Systems
Industrial processes employ tubular reactors for enhanced heat and mass transfer, enabling:
Key Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | -10°C to 10°C | -20°C to 15°C |
| Pressure | Atmospheric | -90 kPa (vacuum) |
| Molar Ratio (PCl₃:CH₃OH) | 1:3 | 1:3.1 (excess methanol) |
| Yield | 65–75% | 90–93% |
Purification Techniques
- Depickling : Residual HCl is stripped via vacuum distillation.
- Rectification : Multi-stage distillation separates trimethyl phosphite from higher-boiling byproducts (e.g., methyl chloride).
Reaction Optimization and Challenges
Catalytic Enhancements
Common Pitfalls
- Moisture Sensitivity : Trace water hydrolyzes PCl₃ to phosphorous acid, reducing yield.
- Thermal Instability : Temperatures >50°C promote decomposition to dimethyl phosphate and methyl chloride.
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Reaction Time | Yield | Scalability |
|---|---|---|---|
| Batch Laboratory | 6–8 hours | 70% | Low |
| Continuous Industrial | 10–30 minutes | 93% | High |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Dimethoxy-lambda~5~-phosphanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to replace methoxy groups with halogens.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Halogenated phosphates.
Scientific Research Applications
Dimethoxy-lambda~5~-phosphanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethoxy-lambda~5~-phosphanetriol involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl phosphite
- Phosphonic acids
- Phosphines
Uniqueness
Dimethoxy-lambda~5~-phosphanetriol is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
